Pentabromotoluene

Description

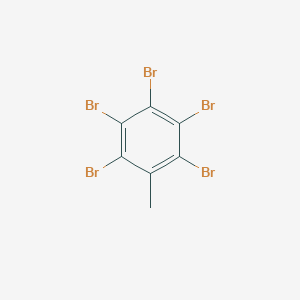

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHJEQVYCBTHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5 | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025833 | |

| Record name | Pentabromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline] | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.97 at 63 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000108 [mmHg] | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2 | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentabromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentabromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentabromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87007N97G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5,6-PENTABROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

550 °F (NTP, 1992) | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of Pentabromotoluene from Toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of pentabromotoluene from toluene (B28343). The document details the core chemical principles, experimental protocols, and quantitative data associated with the perbromination of the toluene aromatic ring.

Introduction

This compound is a highly brominated aromatic compound with the chemical formula C₇H₃Br₅.[1][2] It serves as a valuable intermediate in the synthesis of various chemical products, most notably as a building block for flame retardants.[1][3] The synthesis of this compound from toluene is typically achieved through an electrophilic aromatic substitution reaction, where the five hydrogen atoms on the aromatic ring of toluene are replaced by bromine atoms. This process, known as perbromination, requires a suitable catalyst, typically a Lewis acid, to facilitate the reaction.

The overall reaction involves two main stages in the broader context of producing functionalized pentabromobenzyl compounds: the polybromination of the toluene aromatic ring to yield this compound, followed by a subsequent halogenation of the methyl group if desired.[3] This guide will focus exclusively on the first stage: the synthesis of this compound.

Reaction Mechanism and Principles

The bromination of an aromatic ring like toluene is a classic example of electrophilic aromatic substitution.[4][5] The reaction is generally catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophile that can attack the electron-rich aromatic ring of toluene. The methyl group of toluene is an activating group, directing the incoming electrophiles to the ortho and para positions. However, under forcing conditions with an excess of bromine and a strong Lewis acid catalyst, complete substitution of all available ring positions occurs, leading to the formation of this compound.

Experimental Protocols

The following experimental protocol is a representative procedure for the synthesis of this compound from toluene, based on established methods.[3]

Materials and Equipment

-

Reactants: Toluene, Bromine (Br₂), Aluminum trichloride (AlCl₃)

-

Solvent: Dibromomethane (B42720) (DBM)

-

Work-up Reagents: Water, Sodium bisulfite solution

-

Equipment: Jacketed reactor with a reflux condenser, thermowell, mechanical stirrer, peristaltic pump, and heating/cooling system. The reactor should be protected from light, for instance, by covering it with heavy-duty aluminum foil.[3]

Synthesis Procedure

-

Reactor Setup: A 500 ml jacketed reactor is equipped with a reflux condenser, thermowell, mechanical stirrer, and an inlet for toluene. The reactor is shielded from light.[3]

-

Initial Charge: The reactor is charged with 50 ml of dibromomethane (DBM), 2.6 g (0.0195 mole) of aluminum trichloride (AlCl₃), and 109 g (0.68 mole) of bromine (Br₂).[3]

-

Toluene Addition: The mixture is maintained at a temperature between 25°C and 35°C. Toluene (8.74 g, 0.095 mole) is then fed into the reactor via a peristaltic pump at a rate of 0.25 ml/min over a period of 35 minutes.[3]

-

Reaction and Monitoring: The reaction progress is monitored by taking samples from the reaction slurry, quenching them with water and a sodium bisulfite solution, dissolving the solids in additional DBM, and analyzing the solution by gas chromatography (GC). The reaction is typically near completion once the toluene feed is finished.[3]

-

Post-Reaction: A post-reaction period of one hour at a temperature between 45°C and 65°C is allowed to ensure the reaction goes to completion.[3]

-

Work-up and Isolation:

-

The catalyst is decomposed and excess bromine is neutralized by adding 100 ml of water and a sodium bisulfite solution to the reaction mixture.[3]

-

The aqueous layer is separated.

-

The organic slurry is washed with an additional 100 ml of water and then neutralized.[3]

-

The crystalline product is collected by filtration.[3]

-

-

Drying and Characterization: The collected crystalline product is dried in a vacuum oven. The final product, this compound, should be a white crystalline powder with a melting point of 288°C - 289°C.[1][3] The purity can be confirmed by gas chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Toluene | 8.74 g (0.095 mole) | [3] |

| Bromine (Br₂) | 109 g (0.68 mole) | [3] |

| Aluminum Trichloride (AlCl₃) | 2.6 g (0.0195 mole) | [3] |

| Solvent | ||

| Dibromomethane (DBM) | 50 ml | [3] |

| Reaction Conditions | ||

| Toluene Addition Temperature | 25°C - 35°C | [3] |

| Post-Reaction Temperature | 45°C - 65°C | [3] |

| Reaction Time | ~1 hour post-addition | [3] |

| Product Characterization | ||

| Purity (by GC) | >99.5% | [3] |

| Impurities (Tri- and Tetrabromotoluene) | <0.5% | [3] |

| Melting Point | 288°C - 289°C | [3] |

| Appearance | White crystalline powder | [1] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from toluene.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

The synthesis of this compound involves hazardous materials and should be conducted by trained professionals in a well-ventilated fume hood.

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

-

Aluminum trichloride (AlCl₃): Reacts violently with water. It is corrosive and can cause severe burns.

-

Dibromomethane (DBM): A hazardous solvent. Avoid inhalation and skin contact.

-

Toluene: Flammable and has associated health risks.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

An In-depth Technical Guide to 2,3,4,5,6-Pentabromotoluene

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,3,4,5,6-Pentabromotoluene, a significant member of the brominated flame retardant family. The information is intended for researchers, scientists, and professionals in drug development and material science.

Chemical Identity and Properties

2,3,4,5,6-Pentabromotoluene is a synthetic organobromine compound where five hydrogen atoms on the toluene (B28343) aromatic ring have been substituted with bromine atoms.[1] This high degree of bromination confers properties that make it an effective flame retardant.

Table 1: Chemical Identifiers of 2,3,4,5,6-Pentabromotoluene

| Identifier | Value |

| IUPAC Name | 1,2,3,4,5-Pentabromo-6-methylbenzene[2][3] |

| Synonyms | Pentabromotoluene, Pentabromomethylbenzene, Flamex 5BT[4][5][6] |

| CAS Number | 87-83-2[2][4][7] |

| Molecular Formula | C₇H₃Br₅[2][4] |

| Molecular Weight | 486.62 g/mol [2][4][7] |

| SMILES | Cc1c(Br)c(Br)c(Br)c(Br)c1Br[2][7] |

| InChI Key | OZHJEQVYCBTHJT-UHFFFAOYSA-N[3][7] |

| EC Number | 201-774-4[5][7] |

Table 2: Physicochemical Properties of 2,3,4,5,6-Pentabromotoluene

| Property | Value |

| Physical State | White to light yellow/orange powder or crystal[6][8] |

| Melting Point | 285-286 °C[5][7][8] |

| Boiling Point | 356.78 °C (estimate)[6][9] |

| Solubility | Insoluble in water[6][8][9]. Slightly soluble in benzene, chloroform (B151607) (heated), and DMSO (heated)[6]. |

| Stability | Stable under normal conditions[5][6][8] |

| Flash Point | 186.5 °C[9] |

| Density | ~2.97 - 3.0088 g/cm³ (estimate)[6][9][10] |

Synthesis of 2,3,4,5,6-Pentabromotoluene

The primary method for synthesizing 2,3,4,5,6-Pentabromotoluene is through the bromination of toluene.

Experimental Protocol: Bromination of Toluene

This protocol is based on a referenced synthetic route.[11]

Materials:

-

Toluene

-

Bromine

-

Aluminum tribromide (AlBr₃) as a catalyst

-

An appropriate inert solvent (e.g., a halogenated hydrocarbon)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Apparatus for quenching and extraction (separatory funnel)

-

Reagents for neutralization (e.g., sodium bisulfite solution, sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Recrystallization solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve toluene in an inert solvent.

-

Add aluminum tribromide to the solution. The catalyst should be handled under anhydrous conditions.

-

Slowly add bromine to the reaction mixture. The reaction is exothermic and will likely require cooling to control the rate.

-

After the addition of bromine is complete, heat the mixture to reflux for a specified period (e.g., 3 hours, as suggested by one source) to drive the reaction to completion.[11]

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to an ice-cold solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purify the crude 2,3,4,5,6-Pentabromotoluene by recrystallization from a suitable solvent to yield a crystalline solid.

Caption: Synthesis workflow for 2,3,4,5,6-Pentabromotoluene.

Applications

2,3,4,5,6-Pentabromotoluene is primarily utilized as an additive flame retardant.[1][7] Its high bromine content allows it to interfere with the combustion process in the gas phase, thus reducing the flammability of materials.

Key Application Areas:

-

Polymers and Plastics: It is incorporated into polyethylene, unsaturated polyesters, and rubber to enhance their fire resistance.[1][7]

-

Textiles: Used as a flame retardant in various textiles.[7][8]

-

Latex: Employed in SBR (styrene-butadiene rubber) latex formulations.[1][7]

-

Analytical Standard: It serves as a reference standard for the determination of the analyte in environmental samples, such as water and soil, using gas chromatography techniques.[7]

Safety and Handling

2,3,4,5,6-Pentabromotoluene is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE). Store in a cool, dry place away from incompatible materials.[7][10] It is also considered a dangerous good for transport.[4]

Logical Relationship of Properties and Applications

The chemical structure of 2,3,4,5,6-Pentabromotoluene directly dictates its primary application. The dense substitution of the aromatic ring with five bromine atoms results in a molecule with high thermal stability and the ability to act as a radical trap in combustion processes.

Caption: Relationship between structure, properties, and application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,3,4,5,6-Pentabromotoluene | LGC Standards [lgcstandards.com]

- 3. 2,3,4,5,6-Pentabromotoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2,3,4,5,6-PENTABROMOTOLUENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2,3,4,5,6-Pentabromotoluene analytical standard 87-83-2 [sigmaaldrich.com]

- 8. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]

- 9. Toluene, 2,3,4,5,6-pentabromo- [chembk.com]

- 10. echemi.com [echemi.com]

- 11. 2,3,4,5,6-PENTABROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pentabromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pentabromotoluene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Core Physical and Chemical Properties

This compound, a heavily brominated aromatic compound, is primarily recognized for its application as a flame retardant.[1][2] Its chemical structure, characterized by a toluene (B28343) backbone with five bromine substituents, imparts significant chemical stability and low volatility.[1] The compound typically presents as a white to light yellow or orange crystalline powder.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87-83-2 | [3] |

| Molecular Formula | C₇H₃Br₅ | [3] |

| Molecular Weight | 486.62 g/mol | [1] |

| Melting Point | 285-286 °C | [4] |

| Boiling Point | 356.78 °C (rough estimate) | [4] |

| Density | 1.67 g/cm³ | [2] |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Slightly soluble in Benzene, slightly soluble (when heated) in Chloroform and DMSO. | [4] |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Stability | Stable | [4] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of toluene.

Reaction Scheme:

References

Pentabromotoluene (CAS 87-83-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pentabromotoluene (CAS 87-83-2) is an industrial chemical primarily used as a brominated flame retardant (BFR). The following technical guide summarizes its known physicochemical properties, synthesis, analytical methodologies, and toxicological data based on available scientific literature. It is crucial to note that there is currently no evidence to suggest its use or relevance in the field of drug development. The information is provided for research and informational purposes.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 87-83-2, is a synthetic organobromine compound. Structurally, it is a toluene (B28343) molecule where five hydrogen atoms on the benzene (B151609) ring have been substituted with bromine atoms.[1] Its high bromine content makes it an effective flame retardant, and it has been incorporated into a variety of materials, including textiles, plastics, and unsaturated polyesters, to inhibit combustion.

While effective for fire safety, like many brominated compounds, this compound is subject to environmental and health scrutiny due to its persistence, potential for bioaccumulation, and toxicological profile.[1] It is considered an environmental contaminant and has been detected in various environmental matrices.[1][2] This guide provides a detailed overview of the technical information available for this compound.

Physicochemical Properties

This compound is a white to light-yellow crystalline solid at room temperature.[1][3] It is characterized by high density and low volatility.[1] Its insolubility in water is a key property influencing its environmental fate.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 87-83-2 | [1][4] |

| Molecular Formula | C₇H₃Br₅ | [1][4] |

| Molecular Weight | 486.62 g/mol | [4] |

| Appearance | White to light yellow crystalline powder/solid | [1][3] |

| Melting Point | 285-286 °C | |

| Boiling Point | 356.78 °C (rough estimate) | [No specific citation found] |

| Density | 3.0088 g/cm³ (rough estimate) | [No specific citation found] |

| Water Solubility | Insoluble | [3] |

| Synonyms | 1,2,3,4,5-Pentabromo-6-methylbenzene, PBT, Flammex 5bt | [1] |

Synthesis and Manufacturing

This compound is synthesized from toluene.[5] The primary method involves the bromination of toluene in the presence of a catalyst.

Synthesis Protocol

A general synthesis method has been reported which involves heating toluene with bromine in the presence of aluminum tribromide for 3 hours.[4]

Analytical Methodology

The detection and quantification of this compound, particularly in environmental samples, are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). A detailed analytical workflow involves sample extraction, cleanup, and instrumental analysis.

Experimental Protocol for Environmental Samples

An optimized analytical procedure for determining this compound in sediment and suspended particulate matter has been described. This method involves the following key steps:

-

Extraction: Pressurized Liquid Extraction (PLE) is used to extract the analyte from the solid matrix.

-

Cleanup: The extract undergoes a multi-step cleanup process to remove interfering substances.

-

Gel Permeation Chromatography (GPC): To remove large molecules like lipids.

-

Solid Phase Extraction (SPE): Further cleanup using Oasis™ HLB and silica (B1680970) cartridges.

-

-

Analysis: The final analysis is performed by Gas Chromatography-Mass Spectrometry, often using Electron Capture Negative Ionization (ECNI) for enhanced sensitivity.

Biological Activity and Toxicology

The biological activity of this compound has been evaluated in animal studies, primarily focusing on its toxicity. There is no literature suggesting any therapeutic or beneficial biological activity relevant to drug development.

In Vivo Toxicity Studies

A subchronic toxicity study in rats exposed to this compound in their diet for 91 days revealed mild, dose-dependent histopathological changes in the thyroid, liver, and kidney.[1] Based on this study, a No-Observable-Adverse-Effect Level (NOAEL) was determined.

| Study Parameter | Finding | Reference |

| Organism | Rat (Sprague-Dawley) | [1] |

| Exposure Route | Dietary | [1] |

| Duration | 91 days (subchronic) | [1] |

| Observed Effects | Mild, dose-dependent histological changes in thyroid, liver, and kidney. | [1] |

| NOAEL | 5.0 ppm in the diet (~0.35 mg/kg body weight/day) | [1] |

Potential Mechanisms and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, the broader class of brominated flame retardants is known to exert toxicity through various mechanisms, including endocrine disruption.[6][7] A key concern is their potential to interfere with thyroid hormone signaling due to structural similarities between some BFRs and thyroid hormones.[8][9] This can lead to disruptions in thyroid hormone homeostasis, which is critical for development and metabolism.

Note: This diagram represents a potential mechanism of toxicity for the class of brominated flame retardants. It has not been specifically demonstrated for this compound.

Applications

The primary and sole documented application of this compound is as a flame retardant.[10] It is also used as an analytical reference standard for its detection and quantification in various matrices.[11] As previously stated, no applications in drug discovery or development have been reported.

Safety and Handling

This compound is classified as an irritant. Safety data indicates that it is irritating to the eyes, respiratory system, and skin.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety goggles) and working in a well-ventilated area. Avoid breathing dust. [No specific citation found]

Conclusion

This compound (CAS 87-83-2) is a well-characterized brominated flame retardant with established physicochemical properties. Its synthesis and analytical detection methods are documented, primarily in the context of industrial chemistry and environmental science. Toxicological studies have identified potential health risks, consistent with concerns for the broader class of BFRs. A significant data gap exists regarding its specific molecular mechanisms of action and biological interactions. For the audience of researchers and drug development professionals, it is clear that this compound's profile does not align with that of a therapeutic agent or a tool for pharmacological research. Its relevance to this field is primarily as a reference compound in toxicological studies.

References

- 1. Brominated flame retardants: Cause for concern? - 21 Century Toxicology [21centurytoxicology.com]

- 2. oceanrep.geomar.de [oceanrep.geomar.de]

- 3. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 7. researchgate.net [researchgate.net]

- 8. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. specialchem.com [specialchem.com]

- 11. chromservis.eu [chromservis.eu]

Molecular formula and weight of Pentabromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological data for pentabromotoluene. The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

This compound is a synthetic organobromine compound notable for its high bromine content, which leads to its primary application as a flame retardant.[1] It is a derivative of toluene (B28343) where five hydrogen atoms on the aromatic ring have been substituted with bromine atoms.[1]

Molecular Formula and Weight

The molecular and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₃Br₅ |

| Molecular Weight | 486.62 g/mol |

| CAS Number | 87-83-2 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 285-290 °C |

| Density | 1.67 g/cm³ |

| Solubility | Insoluble in water; slightly soluble in benzene, chloroform, and DMSO |

Chemical Structure

-

IUPAC Name: 1,2,3,4,5-pentabromo-6-methylbenzene

-

SMILES: Cc1c(Br)c(Br)c(Br)c(Br)c1Br

-

InChI Key: OZHJEQVYCBTHJT-UHFFFAOYSA-N

Synthesis of this compound

The primary route for the synthesis of this compound is through the perbromination of toluene.[1][2] This electrophilic aromatic substitution reaction is typically carried out using excess bromine in the presence of a Lewis acid catalyst.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from Toluene.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general method for the synthesis of this compound from toluene.

-

Reaction Setup:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charge the flask with toluene and a suitable solvent (e.g., a halogenated solvent).

-

Add the Lewis acid catalyst (e.g., aluminum tribromide or ferric chloride) to the flask.

-

-

Addition of Bromine:

-

Slowly add an excess of liquid bromine to the reaction mixture via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a scrubber.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating to facilitate the reaction.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., Gas Chromatography).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture and quench it by carefully adding water or a dilute solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

-

Separate the organic layer and wash it with water, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic components.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by recrystallization from a suitable solvent to yield a crystalline solid.

-

Analytical Methodology

The determination of this compound in various matrices, particularly in environmental samples, is crucial for monitoring and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective technique for its analysis.

Experimental Workflow for Analysis in Soil

Caption: Analytical workflow for this compound in soil.

Experimental Protocol: GC-MS Analysis of this compound in Soil

This protocol provides a general procedure for the analysis of this compound in soil samples.

-

Sample Preparation:

-

Extraction:

-

Accurately weigh a homogenized soil sample.

-

Extract the sample using an appropriate solvent (e.g., a mixture of hexane (B92381) and acetone) and technique such as Soxhlet extraction or Accelerated Solvent Extraction (ASE).

-

-

Concentration:

-

Concentrate the resulting extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

-

-

Cleanup:

-

Perform a sample cleanup to remove interfering co-extractives using solid-phase extraction (SPE) with a suitable sorbent (e.g., silica (B1680970) gel or Florisil).

-

Elute the this compound from the SPE cartridge and concentrate the eluate.

-

-

-

Instrumental Analysis:

-

GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.

-

Injection: Inject a small volume of the final extract into the GC-MS system in splitless mode.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting the characteristic ions of this compound.

-

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in a clean solvent.

-

Analyze the standards using the same GC-MS method to generate a calibration curve.

-

Quantify the amount of this compound in the soil samples by comparing the peak areas to the calibration curve.

-

Toxicological Information

The toxicological profile of this compound has been investigated to assess its potential health risks.

Subchronic Oral Toxicity in Rats

A subchronic toxicity study was conducted on rats to evaluate the effects of repeated oral exposure to this compound.[3]

| Parameter | Description |

| Species | Rat |

| Duration | 91 days |

| Administration | In the diet |

| Dose Levels | 0, 0.05, 0.5, 5.0, 50, and 500 ppm |

| Observations | Mild, dose-dependent histopathological changes in the thyroid, liver, and kidneys. |

| NOAEL | 5.0 ppm (equivalent to 0.35 mg/kg body weight/day) |

Experimental Protocol: Subchronic (91-Day) Oral Toxicity Study in Rats

This protocol outlines the key aspects of the subchronic oral toxicity study of this compound.[3]

-

Test Animals:

-

Use young, healthy rats, acclimatized to the laboratory conditions.

-

House the animals in appropriate cages with controlled temperature, humidity, and light-dark cycles.

-

Provide free access to food and water.

-

-

Dose Preparation and Administration:

-

Prepare diets containing this compound at the specified concentrations.

-

Administer the test substance to the animals through their diet for a continuous period of 91 days.

-

A control group receives the same diet without the test substance.

-

-

Observations:

-

Clinical Signs: Observe the animals daily for any signs of toxicity.

-

Body Weight and Food Consumption: Record the body weight and food consumption of each animal weekly.

-

Hematology and Clinical Chemistry: Collect blood samples at specified intervals for hematological and clinical chemistry analysis.

-

-

Pathology:

-

At the end of the 91-day period, euthanize all animals.

-

Conduct a thorough gross necropsy on all animals.

-

Collect and preserve major organs and tissues for histopathological examination.

-

Pay special attention to the target organs identified in previous studies (thyroid, liver, and kidneys).

-

-

Data Analysis:

-

Analyze the collected data for statistically significant differences between the treated and control groups.

-

Determine the No-Observed-Adverse-Effect Level (NOAEL) based on the findings.

-

References

An In-depth Technical Guide to Pentabromotoluene as a Brominated Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentabromotoluene (PBT), a significant member of the brominated flame retardant (BFR) family. This document delves into its chemical and physical properties, synthesis, mechanism of action, applications, and toxicological profile. Detailed experimental protocols and data visualizations are included to support research and development activities.

Introduction

This compound (PBT), systematically named 1,2,3,4,5-pentabromo-6-methylbenzene, is a synthetic organobromine compound.[1] Due to its high bromine content, it has been widely utilized as an additive flame retardant in a variety of materials to inhibit or delay combustion.[1][2] BFRs like PBT are incorporated into polymers, textiles, and electronic components to meet fire safety standards. However, the environmental persistence and potential health risks associated with some BFRs have led to increased scrutiny and research into their properties and lifecycle.[2][3][4] This guide aims to consolidate the technical information available on PBT for a scientific audience.

Physical and Chemical Properties

PBT is a white crystalline powder with low volatility, a direct consequence of the five bromine atoms on the toluene (B28343) aromatic ring.[1][2] It is stable under standard conditions and insoluble in water.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,2,3,4,5-pentabromo-6-methylbenzene | [1] |

| Synonyms | Pentabromomethylbenzene, PBT, Flamex 5BT | [1][2][7] |

| CAS Number | 87-83-2 | [1][8] |

| EC Number | 201-774-4 | [1][9] |

| Molecular Formula | C₇H₃Br₅ | [1][2][8] |

| Molar Mass | 486.62 g/mol | [1][8] |

| Appearance | White to light yellow crystalline powder | [1][2][5] |

| Melting Point | 285-290 °C | [1][5][8] |

| Density | 1.67 g/cm³ | [1] |

| Solubility in Water | Insoluble | [5][6] |

| Storage Temperature | 2-8°C | [7][9] |

Synthesis and Manufacturing

This compound is synthesized through the electrophilic aromatic substitution of toluene. The process involves the direct bromination of the toluene ring in the presence of a Lewis acid catalyst until five hydrogen atoms are substituted by bromine atoms.

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Toluene

-

Liquid Bromine (Br₂)

-

Aluminum tribromide (AlBr₃) or Iron(III) bromide (FeBr₃) as a catalyst

-

A suitable solvent (e.g., a halogenated hydrocarbon)

-

Sodium bisulfite solution (for quenching excess bromine)

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a fume hood, charge the round-bottom flask with toluene and the chosen solvent. Add the Lewis acid catalyst to the mixture while stirring.

-

Bromine Addition: Slowly add liquid bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a scrubber.

-

Reaction Conditions: Heat the mixture under reflux for several hours to ensure complete bromination. A literature example suggests heating for 3 hours with aluminum tri-bromide and bromine to achieve a high yield.[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted bromine by adding a sodium bisulfite solution until the red-brown color of bromine disappears.

-

Isolation: The crude this compound will precipitate out of the solution. Isolate the solid product by vacuum filtration.

-

Purification: Wash the crude product with water and then with a cold solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene.[11]

-

Drying: Dry the purified white crystals under a vacuum to obtain the final product.

Mechanism of Action as a Flame Retardant

This compound functions primarily through a gas-phase inhibition mechanism, which is characteristic of halogenated flame retardants.[12][13]

-

Thermal Decomposition: When the polymer containing PBT is heated, it undergoes thermal decomposition at temperatures lower than the polymer's ignition temperature. This decomposition releases bromine atoms.

-

Radical Quenching: In the gas phase (the flame), the combustion of the polymer proceeds via a free-radical chain reaction, involving highly reactive radicals like hydrogen (H•) and hydroxyl (OH•).

-

Inhibition Cycle: The released bromine atoms (Br•) react with these high-energy radicals to form less reactive species, primarily hydrogen bromide (HBr).[14] The HBr can then further react with other flame radicals, regenerating the bromine radical. This cycle effectively "quenches" the key radicals driving the fire, slowing down or extinguishing the combustion process.[13][14]

Applications

This compound is an additive flame retardant, meaning it is physically mixed with the material rather than chemically bonded. Its stability and effectiveness have led to its use in a range of products:[1][2][5]

-

Polymers: Unsaturated polyesters, polyethylene, and other plastics.[1][6]

-

Textiles: Used as a finish to impart fire resistance to fabrics.[1][5]

-

Rubber: Incorporated into natural and synthetic rubber formulations, such as SBR latex.[1]

-

Coatings: Used in some paint emulsions.[5]

PBT is also a chemical intermediate for the synthesis of other flame retardants, such as pentabromobenzyl bromide (PBB-Br), which is a building block for polymeric flame retardants like polypentabromobenzyl acrylate (B77674) (PBBPA).[11]

Toxicology and Environmental Fate

The potential for human exposure and environmental contamination has prompted toxicological studies of PBT.[15] Like many BFRs, PBT exhibits properties of persistence.[3][4]

Subacute (28-day) and subchronic (91-day) toxicity studies in rats have shown that dietary exposure to PBT can lead to mild, dose-dependent histopathological changes in the thyroid, liver, and kidneys.[15] Male rats appeared to be more susceptible to these effects than females.[15] Based on these studies, a No-Observable-Adverse-Effect Level (NOAEL) was determined.

Table 2: Summary of Toxicological Data for this compound from a Subchronic Rat Study

| Parameter | Finding | Reference |

| Study Type | Subchronic (91-day) oral toxicity study | [15] |

| Animal Model | Rat | [15] |

| Route of Exposure | Dietary | [15] |

| Observed Effects | Mild, dose-dependent histopathological changes in the thyroid, liver, and kidney. | [15] |

| NOAEL | 5.0 ppm in the diet (equivalent to 0.35 mg/kg body weight/day) | [15] |

| GHS Hazards | Skin, eye, and respiratory irritation. | [1][9] |

PBT is considered an environmental contaminant and has been detected in various environmental samples in regions near potential sources.[3][4][15][16] Its physical-chemical properties are similar to other persistent organic pollutants (POPs), raising concerns about its potential for bioaccumulation and long-range environmental transport.[3][4][16] The re-emergence of PBT in environmental studies may be due to changes in production, its formation as a transformation product of other BFRs, or improved analytical techniques.[3][4][16]

Analytical Methodologies

The detection and quantification of PBT in environmental and biological samples are crucial for monitoring and risk assessment.

Gas chromatography (GC) is a common technique for the analysis of PBT.[9]

Objective: To determine the concentration of this compound in an environmental sample using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).

Materials:

-

Environmental sample (water, soil)

-

This compound analytical standard[9]

-

High-purity solvents (e.g., hexane, dichloromethane)

-

Solid Phase Extraction (SPE) cartridges (for water) or Soxhlet apparatus (for soil)

-

Florisil or silica (B1680970) gel for cleanup

-

Gas chromatograph equipped with an appropriate detector (ECD is highly sensitive to halogenated compounds; MS provides structural confirmation)

Procedure:

-

Sample Extraction:

-

Water: Pass a known volume of the water sample through an SPE cartridge to adsorb the PBT. Elute the PBT from the cartridge using a suitable solvent like dichloromethane.

-

Soil: Perform Soxhlet extraction on a dried and homogenized soil sample using a hexane/acetone mixture for several hours.

-

-

Concentration and Cleanup:

-

Concentrate the resulting extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a cleanup step to remove interfering co-extracted substances. This typically involves passing the concentrated extract through a column packed with an adsorbent like Florisil or silica gel.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the cleaned extract into the GC.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to ensure elution of PBT.

-

Detector: ECD or MS operating in selected ion monitoring (SIM) mode.

-

-

-

Quantification:

-

Prepare a calibration curve using the this compound analytical standard at several concentrations.

-

Compare the peak area of PBT in the sample chromatogram to the calibration curve to determine its concentration.

-

Conclusion

This compound is an effective brominated flame retardant used across various industries to enhance the fire safety of consumer and industrial products. Its mechanism of action relies on the gas-phase inhibition of combustion radicals. However, its chemical stability and halogenated structure raise significant environmental and toxicological concerns, including persistence, potential for bioaccumulation, and observed effects on the thyroid, liver, and kidneys in animal studies. A thorough understanding of its synthesis, properties, and environmental lifecycle, supported by robust analytical methods, is essential for informed risk assessment and the development of safer alternatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 87-83-2: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Presence and partitioning properties of the flame retardants this compound, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 5. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]

- 6. specialchem.com [specialchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. accustandard.com [accustandard.com]

- 9. 2,3,4,5,6-Pentabromotoluene analytical standard 87-83-2 [sigmaaldrich.com]

- 10. 2,3,4,5,6-PENTABROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 11. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br) - Google Patents [patents.google.com]

- 12. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Presence and partitioning properties of the flame retardants this compound, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scarcity in the Spotlight: An In-depth Technical Guide on the Environmental Occurrence of Pentabromotoluene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Pentabromotoluene (PBT) is a member of the brominated flame retardant (BFR) family, a diverse group of organobromine compounds added to materials to inhibit ignition and slow the spread of fire. Like many BFRs, PBT possesses chemical properties, such as hydrophobicity and resistance to degradation, that are characteristic of persistent organic pollutants (POPs). This raises concerns about its potential for long-range environmental transport, bioaccumulation in food webs, and potential adverse effects on ecosystems and human health.

Despite its use for several decades, data on the environmental occurrence of PBT is notably limited, with most available information dating back to the 1970s and 1980s, followed by a recent resurgence in scientific interest. This guide aims to provide a thorough overview of the current state of knowledge regarding the environmental presence of PBT, tailored for researchers, scientists, and drug development professionals.

Quantitative Environmental Occurrence Data

A defining characteristic of the current body of research on this compound is the profound lack of quantitative data on its concentrations in the environment. Extensive literature searches reveal that while the compound is occasionally mentioned in studies of broader classes of BFRs, specific, validated measurements of PBT in air, water, soil, sediment, and biota are largely absent from publicly accessible scientific papers and environmental reports.

The most notable recent study that detected PBT in the environment was conducted in Norway, where it was identified in a few environmental samples collected near potential BFR source zones, such as a metal recycling facility. However, the publicly available abstracts and summaries of this research do not provide a comprehensive quantitative dataset that would allow for a thorough assessment of its environmental distribution.

Table 1: Summary of Available Information on this compound (PBT) Environmental Occurrence

| Environmental Matrix | Finding | Location | Data Type | Source |

| Various | Detected in a few locations | Near potential BFR source zones, Norway | Qualitative (Presence/Absence) | |

| Seepage Water | Detected | Near a metal recycling factory, Norway | Qualitative (Presence/Absence) |

It is crucial to emphasize that this table highlights the absence of robust quantitative data rather than providing a comprehensive overview of PBT levels. The lack of data is a significant knowledge gap that hinders a proper risk assessment of this compound.

Experimental Protocols

Given the scarcity of studies focused specifically on this compound, a detailed, validated experimental protocol for its analysis in various environmental matrices could not be found in the reviewed literature. However, based on the analytical methods employed for other brominated flame retardants with similar chemical properties, a generalized experimental workflow can be proposed. This protocol should be considered a starting point for method development and will require rigorous validation for PBT analysis.

3.1. General Sample Preparation and Extraction

The extraction of PBT from environmental matrices is expected to follow established procedures for hydrophobic, persistent organic pollutants.

-

Soil and Sediment:

-

Sample Preparation: Samples should be air-dried or freeze-dried, homogenized, and sieved to ensure uniformity.

-

Extraction: Soxhlet extraction with a non-polar solvent such as hexane (B92381) or a mixture of hexane and dichloromethane (B109758) is a common and effective method. Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) can also be employed to reduce solvent consumption and extraction time.

-

Internal Standards: Prior to extraction, samples should be spiked with a known amount of a suitable internal standard (e.g., a ¹³C-labeled PBT or another brominated compound not expected to be in the sample) to correct for matrix effects and variations in extraction efficiency.

-

-

Biota:

-

Sample Preparation: Tissue samples should be homogenized. A subsample should be taken for lipid content determination.

-

Extraction: Extraction is typically performed using a mixture of polar and non-polar solvents (e.g., hexane/dichloromethane or acetone/hexane) to efficiently extract lipids and the target analytes.

-

Lipid Removal (Clean-up): The high lipid content in biological samples can interfere with analysis. Gel Permeation Chromatography (GPC) or destructive methods like acid digestion are commonly used for lipid removal.

-

-

Water:

-

Extraction: Due to the expected low concentrations and hydrophobicity of PBT, large volumes of water are typically required. Solid-Phase Extraction (SPE) with a C18 or similar non-polar sorbent is the preferred method for extracting and concentrating PBT from water samples.

-

Elution: The analyte is eluted from the SPE cartridge using a small volume of an organic solvent.

-

3.2. Sample Clean-up

Crude extracts from all matrices will likely contain co-extracted interfering compounds. A multi-step clean-up procedure is essential for obtaining accurate and reliable results.

-

Adsorption Chromatography: A column packed with activated silica (B1680970) gel and/or alumina (B75360) is commonly used. The extract is passed through the column, and different fractions are collected by eluting with solvents of increasing polarity. This step helps to separate the target analytes from interfering compounds.

-

Carbon Column Chromatography: For samples with high levels of certain interfering compounds like polychlorinated biphenyls (PCBs), a carbon column can be used for further fractionation.

3.3. Instrumental Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard technique for the analysis of brominated flame retardants.

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of BFRs.

-

Injection: A splitless or on-column injection technique is recommended to ensure the efficient transfer of the analytes to the column, especially for trace-level analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target compounds.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Capture Negative Ionization (ECNI) is often preferred for brominated compounds as it provides high sensitivity. Electron Impact (EI) ionization can also be used.

-

Detection: For high selectivity and sensitivity, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of PBT are monitored. High-Resolution Mass Spectrometry (HRMS) can provide even greater specificity.

-

3.4. Quality Assurance/Quality Control (QA/QC)

Rigorous QA/QC procedures are essential for reliable environmental analysis. This includes:

-

Method Blanks: To check for contamination during the analytical process.

-

Matrix Spikes: To assess the method's accuracy and recovery in the specific sample matrix.

-

Certified Reference Materials (CRMs): To validate the accuracy of the entire analytical procedure.

-

Duplicate Samples: To assess the precision of the method.

Visualizations

Potential Environmental Fate and Transport of this compound

The following diagram illustrates the potential pathways of this compound in the environment, based on the general behavior of persistent organic pollutants.

Pentabromotoluene: A Technical Guide to Toxicological and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Foreword

Pentabromotoluene (PBT) is a brominated flame retardant historically used in various consumer and industrial products. As with many halogenated organic compounds, its persistence in the environment and potential for bioaccumulation have raised concerns regarding its toxicological profile. This technical guide provides a comprehensive overview of the available toxicology and safety data for this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound and to inform risk assessment and safety management strategies.

Acute Toxicity

Data on the acute toxicity of this compound is limited in publicly available literature. While Safety Data Sheets (SDS) for products containing toluene (B28343) often provide LD50 and LC50 values for the solvent, they frequently list the toxicity data for this compound as "Not Available." This indicates a significant data gap in the understanding of the acute lethal effects of this compound.

Subchronic Toxicity

A key study by Chu et al. (1987) investigated the subacute and subchronic toxicity of this compound in rats. The findings from the 91-day subchronic study are summarized below.

Quantitative Subchronic Toxicity Data

| Endpoint | Species | Sex | Route of Administration | Dosage Levels (in diet) | Duration | NOAEL | LOAEL | Key Findings |

| Subchronic Toxicity | Rat (Sprague-Dawley) | Male & Female | Oral (dietary) | 0, 0.05, 0.5, 5.0, 50, 500 ppm | 91 days | 5.0 ppm (0.35 mg/kg bw/day) | 50 ppm (3.5 mg/kg bw/day) | Mild, dose-dependent histopathological changes in the thyroid, liver, and kidney. Males were generally more susceptible.[1] |

Experimental Protocol: 91-Day Subchronic Oral Toxicity Study in Rats

The methodology employed by Chu et al. (1987) provides a framework for understanding the subchronic effects of this compound.

-

Test Animals: Groups of 15 male and 15 female Sprague-Dawley rats were used for each dose level.

-

Administration of Test Substance: this compound was administered through the diet at concentrations of 0, 0.05, 0.5, 5.0, 50, and 500 ppm for 91 consecutive days.

-

Observations:

-

Clinical Signs: Animals were observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of various parameters.

-

Gross Pathology and Organ Weights: At the end of the study, all animals were subjected to a complete necropsy. The weights of major organs were recorded.

-

Histopathology: Tissues from all major organs were preserved and examined microscopically.

-

Genotoxicity

The genotoxic potential of this compound has been evaluated in a bacterial reverse mutation assay (Ames test).

Quantitative Genotoxicity Data

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Ames Test | Salmonella typhimurium | With and without S9 | Not specified in abstract | Negative |

Source: Zeiger et al., 1987. Note: The full data from this study was not available in the reviewed literature.

Experimental Protocol: Salmonella Mutagenicity Test (Ames Test)

The study by Zeiger et al. (1987) was part of a large screening program and followed a preincubation modification of the standard Ames test.

-

Test Strains: Multiple strains of Salmonella typhimurium are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

-

Metabolic Activation: The assay was conducted both in the absence and presence of an exogenous metabolic activation system (S9 fraction from the livers of Aroclor-induced rats and hamsters) to mimic mammalian metabolism.

-

Procedure: The test chemical, bacterial strains, and S9 mix (if applicable) are pre-incubated together before being plated on a minimal agar (B569324) medium.

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Carcinogenicity, Reproductive, and Developmental Toxicity

A thorough review of the available scientific literature did not yield any specific studies on the carcinogenicity, reproductive toxicity, or developmental toxicity of this compound. This represents a significant knowledge gap in the toxicological database for this compound.

Metabolism and Biotransformation

Specific metabolic pathways for this compound have not been detailed in the available literature. However, as a xenobiotic, it is expected to undergo biotransformation processes common to foreign compounds entering the body. The primary goal of metabolism is to convert lipophilic compounds into more water-soluble metabolites that can be readily excreted. This generally occurs in two phases.

Generalized Xenobiotic Biotransformation Pathway

References

An In-depth Technical Guide to the Historical Industrial Use of Pentabromotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromotoluene (PBT) is a brominated aromatic compound that has been historically significant in various industrial applications, primarily for its flame-retardant properties. This technical guide provides a comprehensive overview of its industrial uses, synthesis, and toxicological profile, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₃Br₅ | [2][3] |

| Molecular Weight | 486.62 g/mol | [2][3] |

| CAS Number | 87-83-2 | [2][3] |

| Melting Point | 285-286 °C | [4] |

| Appearance | White to light yellow to light orange powder to crystal | [4] |

| Solubility | Insoluble in water | [4] |

| Stability | Stable | [4] |

Historical Industrial Applications

The primary historical and ongoing industrial application of this compound is as an additive flame retardant.[2] Its high bromine content makes it effective at inhibiting combustion in a variety of polymers.

Key Application Areas:

-

Plastics and Polymers: this compound has been widely incorporated into plastics such as polyethylene (B3416737) (PE), unsaturated polyesters, and SBR latex to meet flammability standards in various sectors, including electronics, construction, and automotive.[2][5]

-

Textiles: It has been used to impart flame resistance to textiles used in upholstery, apparel, and industrial fabrics.[2]

-

Rubber: The compound has also found use as a flame retardant in rubber formulations.[2]

Market Trends and Usage

Experimental Protocols

Synthesis of this compound

While a highly detailed, step-by-step protocol for the synthesis of this compound is not available in the public domain, the general method involves the bromination of toluene (B28343) in the presence of a catalyst. One cited method achieves a 99% yield using aluminum tribromide as a catalyst with bromine, heated for 3 hours.[3]

Generalized Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Incorporation and Evaluation in Polyethylene

The following protocol outlines a general procedure for incorporating this compound into polyethylene and evaluating its flame retardancy.

1. Compounding:

-

Dry high-density polyethylene (HDPE) pellets at 80°C for 4 hours.

-

Mechanically mix the dried HDPE pellets with the desired weight percentage of this compound powder (e.g., 10-30 wt%).

-

Melt-compound the mixture using a twin-screw extruder with a specified temperature profile (e.g., 180-220°C from hopper to die).

-

Pelletize the extruded strands.

2. Specimen Preparation:

-

Dry the compounded pellets at 80°C for 4 hours.

-

Injection mold the pellets into specimens of desired dimensions for various tests (e.g., UL-94, LOI, cone calorimetry).

3. Flame Retardancy Testing:

-

Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion of a vertically oriented specimen according to ASTM D2863.

-

UL-94 Vertical Burn Test: Classify the material's burning behavior (V-0, V-1, or V-2) based on the time it takes for the flame to extinguish after ignition, according to the UL-94 standard.

-

Cone Calorimetry: Measure the heat release rate (HRR), time to ignition (TTI), and other combustion parameters of a specimen subjected to a specific heat flux (e.g., 35 or 50 kW/m²) according to ASTM E1354.

Experimental Workflow for Flame Retardancy Evaluation:

Caption: Workflow for preparing and testing PBT-containing polyethylene.

Toxicological Profile

The toxicology of this compound is a subject of concern due to its persistence in the environment and potential for bioaccumulation.

Animal Toxicity Studies

A subchronic toxicity study in rats provides some quantitative data on the effects of dietary exposure to this compound.

| Parameter | Finding |

| No-Observed-Adverse-Effect Level (NOAEL) | 5.0 ppm in the diet (equivalent to 0.35 mg/kg body weight/day) |

| Observed Effects at Higher Doses | Mild, dose-dependent histopathological changes in the thyroid, liver, and kidney. |

Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AHR)

While direct studies on the interaction of this compound with the Aryl Hydrocarbon Receptor (AHR) are limited, this pathway is a well-established mediator of toxicity for many halogenated aromatic hydrocarbons. The AHR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. Persistent activation of this pathway can lead to a range of toxic effects.

Hypothesized AHR Signaling Pathway for this compound:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2,3,4,5,6-PENTABROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]

- 5. The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 7. a2zmarketresearch.com [a2zmarketresearch.com]

Solubility of Pentabromotoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals